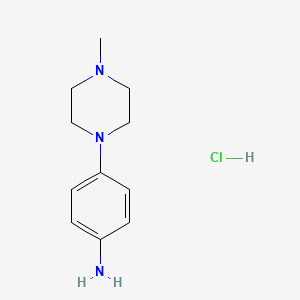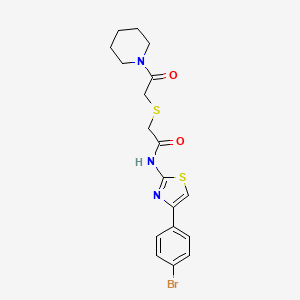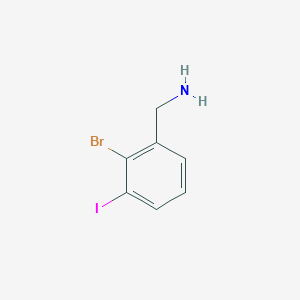![molecular formula C17H20FN3O4S B2638102 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide CAS No. 897618-32-5](/img/structure/B2638102.png)
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a piperazine moiety, and a sulfonyl group
Mechanism of Action
Target of Action
The primary target of the compound N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are involved in the transport of nucleosides across the cell membrane, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect in the body .
Result of Action
The molecular and cellular effects of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can disrupt nucleotide synthesis and the regulation of adenosine function, potentially affecting various cellular processes .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). It interacts with ENTs, which are transmembrane proteins responsible for transporting nucleosides across cell membranes. The compound exhibits selective inhibition towards ENT2 over ENT1, making it a valuable tool for studying nucleoside transport mechanisms . The presence of the fluorophenyl group and the piperazine ring is essential for its inhibitory effects on ENTs.
Cellular Effects
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting nucleoside transport, the compound can affect the availability of nucleosides required for nucleotide synthesis and other cellular functions. This inhibition can lead to alterations in cell proliferation, apoptosis, and other cellular responses . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a research tool in cellular biology.
Molecular Mechanism
The molecular mechanism of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide involves its binding interactions with ENTs. The compound binds to the transporter proteins, inhibiting their function and preventing the transport of nucleosides across the cell membrane . This inhibition is non-competitive and irreversible, indicating that the compound forms a stable complex with the transporter proteins. The presence of the fluorophenyl group and the piperazine ring is critical for its binding affinity and inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Studies have shown that the compound remains stable under standard laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . Continuous exposure to the compound can lead to sustained inhibition of nucleoside transport and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide in animal models vary with different dosages. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and organ function . Understanding the dosage-dependent effects is crucial for optimizing its use in preclinical studies and ensuring its safety in experimental applications.
Metabolic Pathways
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is involved in metabolic pathways related to nucleoside transport and metabolism. The compound interacts with enzymes and cofactors involved in nucleotide synthesis and degradation, affecting metabolic flux and metabolite levels . Its role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic strategies targeting nucleoside transport.
Transport and Distribution
Within cells and tissues, N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution patterns are essential for understanding its pharmacokinetics and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on nucleoside transport . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in cellular and molecular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine to form 4-(2-fluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group, resulting in 4-(2-fluorophenyl)piperazin-1-yl]sulfonyl derivative.
Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the sulfonyl derivative with furan-2-carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and transporters, making it a candidate for treating neurological disorders.
Biological Research: It is used as a tool compound to study the mechanisms of action of related drugs and to explore new therapeutic pathways.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide: A selective antagonist of the neuropeptide Y Y2 receptor.
4-(2-fluorophenyl)piperazine derivatives: Compounds with similar piperazine and fluorophenyl moieties.
Uniqueness
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is unique due to the presence of the furan ring and the sulfonyl group, which confer distinct chemical and biological properties. These structural features contribute to its specific interactions with molecular targets and its potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c18-14-4-1-2-5-15(14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-6-3-12-25-16/h1-6,12H,7-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNAEEANUHIPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate](/img/structure/B2638019.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2638020.png)
![1-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2638021.png)

![7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2638024.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2638026.png)


![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2638034.png)

![(3aS,5R,6R,6aS)-6-((tert-butyldimethylsilyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B2638036.png)
![N-{4-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2638038.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2638041.png)
